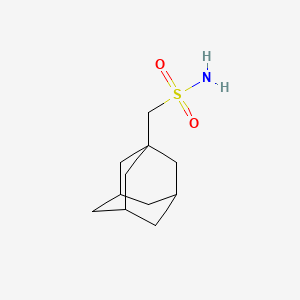

Adamantan-1-ylmethanesulfonamide

Description

Significance of Adamantane (B196018) Scaffolds in Advanced Molecular Design

The adamantane moiety, a perfectly symmetrical and rigid tricycle[3.3.1.1^3,7^]decane, is far more than a simple hydrocarbon scaffold. wikipedia.org Its unique three-dimensional structure and lipophilic nature have made it a valuable component in modern drug discovery. pensoft.netnih.gov The rigid framework of adamantane allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. rsc.org Furthermore, the introduction of an adamantyl group can improve a molecule's pharmacokinetic profile by increasing its lipophilicity, which can enhance membrane permeability and protect adjacent functional groups from metabolic degradation. nih.gov This has led to the incorporation of the adamantane scaffold into a number of clinically approved drugs for a wide range of conditions, including viral infections, neurodegenerative diseases, and type 2 diabetes. researchgate.net

The utility of the adamantane scaffold is highlighted by its presence in several successful therapeutic agents:

| Drug Name | Therapeutic Use |

| Amantadine (B194251) | Antiviral, Parkinson's disease |

| Memantine | Alzheimer's disease |

| Rimantadine | Antiviral |

| Tromantadine | Antiviral |

| Adapalene | Acne vulgaris |

| Saxagliptin | Type 2 diabetes |

| Vildagliptin | Type 2 diabetes |

| This table presents a selection of clinically used drugs containing the adamantane scaffold and their primary therapeutic applications. researchgate.net |

Foundational Aspects of Sulfonamide Functionality in Chemical Biology

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, having been a key feature in the development of the first broad-spectrum antibacterial drugs. frontiersin.org Beyond their well-known antimicrobial properties, sulfonamides exhibit a diverse range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. This versatility stems from the ability of the sulfonamide group to act as a bioisostere for other functional groups and to participate in strong hydrogen bonding interactions with biological targets. The synthesis of sulfonamide derivatives is a mature field, allowing for the facile introduction of a wide array of substituents to fine-tune their physicochemical and pharmacological properties.

Overview of Contemporary Academic Research Trajectories for Adamantan-1-ylmethanesulfonamide Derivatives

While research specifically on this compound is still emerging, the broader class of adamantane-sulfonamide derivatives is an active area of investigation. Current research is exploring the synthesis, structural characterization, and biological evaluation of these hybrid molecules.

One area of focus is the synthesis and structural analysis of various adamantane derivatives of sulfonamides. Researchers have successfully synthesized and characterized a number of these compounds, determining their crystal structures and studying their thermodynamic properties, such as sublimation and fusion processes. rsc.orgrsc.org These fundamental studies provide a solid foundation for understanding the structure-property relationships within this class of molecules.

Another significant research direction is the exploration of their biological activities. For instance, a novel adamantane sulfonamide compound, identified as CQMUH-011, has demonstrated notable anti-inflammatory and hepatoprotective properties in preclinical studies. nih.gov Research has shown that this compound can suppress the activation and proliferation of macrophages and reduce the production of pro-inflammatory mediators. nih.gov

Furthermore, the synthesis of derivatives such as N-[12-(3-Adamantan-1-yl-ureido)dodecanoyl]methanesulfonamide highlights the efforts to create more complex molecules with potential therapeutic applications. nih.gov In this case, the methanesulfonamide (B31651) moiety was added to a known inhibitor of soluble epoxide hydrolase to potentially improve its properties. nih.gov

The anticancer potential of adamantane-containing compounds is also a major research avenue. Studies on 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea (B33335)/thiourea derivatives have identified compounds with significant anti-proliferative activity against various cancer cell lines. rsc.org These findings suggest that the incorporation of an adamantane group can be a viable strategy for developing novel anticancer agents. rsc.org

While direct and extensive research on this compound itself is not yet abundant in publicly available literature, the ongoing investigations into closely related adamantane-sulfonamide structures indicate a promising future for this chemical class. The unique combination of the rigid, lipophilic adamantane scaffold and the versatile, biologically active sulfonamide group presents a compelling platform for the design of new molecules with a wide range of potential applications in medicinal chemistry and materials science. Continued research in this area is expected to unveil the full potential of this compound and its derivatives.

Structure

2D Structure

Properties

IUPAC Name |

1-adamantylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2S/c12-15(13,14)7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZWXIBOICRLGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Adamantan 1 Ylmethanesulfonamide and Its Structural Congeners

Direct Synthesis Strategies for the Adamantan-1-ylmethanesulfonamide Core

The direct synthesis of the this compound core is not extensively detailed in readily available literature, suggesting it may be a novel or less-common derivative. However, its synthesis can be inferred from established chemical principles. A plausible and efficient route involves the reaction of 1-adamantyl isocyanate with 12-aminododecanoic acid, which has been shown to produce related amide derivatives in nearly quantitative yields. nih.gov Another general method for forming sulfonamides involves reacting an appropriate sulfonyl chloride with an amine in the presence of a base. rsc.org For the target molecule, this would translate to the reaction between 1-adamantylmethanesulfonyl chloride and ammonia (B1221849) or a protected ammonia equivalent.

A multi-step synthesis could also be envisioned, starting from the commercially available 1-adamantanemethanol. ambeed.com This alcohol could be converted to 1-(bromomethyl)adamantane, which then could be transformed into the corresponding sulfonyl chloride, followed by amination.

Advanced Approaches to Adamantane-Sulfonamide Conjugates

The conjugation of adamantane-sulfonamide moieties with other chemical entities like monoterpenoids and heterocycles has led to the development of molecules with diverse and interesting properties.

Adamantane-Monoterpenoid Sulfonamide Conjugation Pathways

The synthesis of adamantane-monoterpenoid conjugates has been explored to create novel chemical agents. rsc.org These syntheses often involve coupling an adamantane-containing unit with a monoterpenoid via an amide or sulfonamide linker. For instance, sulfonamides incorporating a camphor (B46023) moiety have been synthesized from camphorsulfonic acid. nih.gov The process typically involves converting the sulfonic acid to its corresponding sulfonyl chloride, which is then reacted with an aminoadamantane to form the desired sulfonamide conjugate. nih.gov One such reported synthesis resulted in yields of 34-50% for the final sulfonamide products. nih.gov

A study detailed the synthesis of N-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl) N-(tricyclo[3.3.1.1³,⁷]decan-1-yl)methanesulfonamide, a complex adamantane-monoterpenoid sulfonamide conjugate. mdpi.com This highlights the modular nature of these synthetic approaches, allowing for the combination of diverse adamantane (B196018) and monoterpene fragments.

Novel Adamantane-Heterocycle Sulfonamide Formation Reactions

The incorporation of heterocyclic rings is a common strategy in drug discovery to modulate physicochemical properties. Syntheses of adamantane-heterocycle sulfonamides have been reported, demonstrating the versatility of this structural class.

One notable example is the synthesis of N-(7-((3r,5r,7r)-adamantan-1-ylmethoxy)-6-cyclopropyl- tandfonline.commdpi.comnih.govtriazolo[4,3-a]pyridin-3-yl)methanesulfonamide. nih.gov This complex molecule combines an adamantane group, a methanesulfonamide (B31651) linker, and a triazolopyridine heterocycle. The synthesis of such molecules often involves multi-step sequences where the pre-formed adamantane-sulfonamide portion is coupled with a heterocyclic partner, or vice versa. acs.org Another approach involves the reaction of 1-adamantanecarboxylic acid with azoles like 1H-1,2,4-triazole in concentrated sulfuric acid to create bifunctional building blocks for more complex structures. mdpi.com

Furthermore, adamantane has been conjugated to 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) linkers, which are then connected to monoterpenoid fragments. mdpi.comnih.gov The synthesis of the heterocyclic core often begins with the reaction of adamantane-1-carbonyl chloride with thiosemicarbazide, which can then be cyclized under acidic or basic conditions to form the desired thiadiazole or triazole ring, respectively. nih.gov

Strategic Derivatization Techniques for Enhancing Structural Diversity

Derivatization of the core adamantane-sulfonamide structure is crucial for fine-tuning properties for specific applications, ranging from improved analytical detection to enhanced molecular recognition.

Chemical Derivatization Protocols for Advanced Spectroscopic Characterization

Chemical derivatization is a powerful tool for enhancing the analytical detection of molecules. researchgate.net For adamantane derivatives, which may lack a strong chromophore, derivatization is key for spectrophotometric analysis. A common method involves reacting amine-containing adamantane derivatives with reagents like bromophenol blue to form colored complexes that can be quantified using UV-Vis spectroscopy. nih.gov This approach has been successfully applied to determine the concentration of various aminoadamantanes in pharmaceutical formulations. nih.gov

For mass spectrometry and chromatography, derivatization can improve volatility and ionization efficiency. Tandem mass spectrometry has been used for the detection of amino acid derivatives of adamantane, where the specific fragmentation patterns allow for clear identification. mdpi.com The synthesis of adamantane derivatives can also be monitored using techniques like HPLC, which can distinguish between isomers and assess enantiomeric excess. rsc.org

Targeted Adamantane Derivatization for Molecular Recognition Systems

The adamantane cage is an excellent guest for various host molecules, particularly cyclodextrins, due to its size, shape, and hydrophobicity. tandfonline.commdpi.com This property is exploited in the design of supramolecular systems and molecular recognition platforms.

Targeted derivatization involves synthesizing adamantane building blocks with specific functional groups that can participate in host-guest interactions. tandfonline.comuni-konstanz.de For example, adamantane-bearing benzylamines and benzylamides have been prepared as building blocks for supramolecular systems that bind to β-cyclodextrin. tandfonline.com The strength of this binding can be tuned by altering the spacer between the adamantane and the functional group. tandfonline.com

In another application, adamantane has been used to label proteinogenic amino acids. acs.orgnist.govnsf.gov The rigid structure of the adamantane-labeled amino acids improves spatial resolution within a nanopore, leading to distinctive current signals that allow for the fingerprinting of individual amino acids. acs.orgnist.govnsf.gov This derivatization is typically achieved by reacting amino acids with 1-adamantyl isocyanate. nsf.gov

Complex Synthetic Transformations Involving the Adamantane Cage

The rigid, three-dimensional structure of the adamantane cage presents unique challenges and opportunities in synthetic organic chemistry. The high strength of its C-H bonds (bond dissociation energies of ~99 kcal/mol for tertiary and ~96 kcal/mol for secondary positions) necessitates the use of highly reactive intermediates or catalytic systems for functionalization. nih.govresearchgate.net This section explores complex transformations developed to modify the adamantane scaffold, focusing on the introduction of sulfonamide moieties through directed C-H functionalization and cyclization strategies.

Directed C-H Functionalization Methodologies

Directing the functionalization of a specific C-H bond on the adamantane core is a significant challenge due to the presence of multiple, electronically similar C-H bonds (four equivalent tertiary bridgehead positions and six equivalent secondary methylene (B1212753) positions). nih.gov Methodologies to achieve this transformation with precision often rely on generating highly reactive radical intermediates or employing directing groups to guide a catalyst to a specific site. cuni.czresearchgate.net

Recent advancements have centered on photoredox and hydrogen-atom transfer (HAT) catalysis, which allow for C-H functionalization under mild conditions. chemrxiv.org These methods can generate adamantyl radicals that are then trapped by various partners. For instance, catalyst systems combining an iridium photocatalyst with a HAT catalyst can achieve high selectivity for the strong tertiary C-H bonds of the adamantane cage. chemrxiv.org The resulting adamantyl radical can then engage in reactions like Giese-type additions to electron-deficient olefins, including those bearing sulfone groups, to forge new C-C bonds, which can be precursors to the target sulfonamide structure. nih.gov

Another powerful strategy involves the use of a directing group (DG) attached to the adamantane framework. cuni.cz The DG positions a metal catalyst, often palladium, in proximity to a specific C-H bond, facilitating its activation and subsequent functionalization. cuni.czresearchgate.net Amide groups connected to a pyridine (B92270) moiety, for example, have been shown to direct the arylation of the C-H bond adjacent to the directing group, forming a five-membered palladacycle intermediate. cuni.cz While not directly forming a sulfonamide, this method establishes a 1,2-substitution pattern that is a key step toward complex adamantane derivatives.

The Hofmann-Löffler reaction provides a classic yet effective approach for intramolecular C-H amination. tesisenred.net In this reaction, an N-halogenated sulfonamide under visible light irradiation can generate a nitrogen-centered radical. This radical can abstract a hydrogen atom from the adamantane core, typically via a 1,5-hydrogen atom transfer (1,5-HAT), leading to a carbon-centered radical that subsequently cyclizes to form a heterocyclic sulfonamide (sultam). tesisenred.net The choice of sulfonamide as the directing and reacting group is crucial for achieving this regioselective functionalization. tesisenred.net

Table 1: Methodologies for Directed C-H Functionalization of Adamantane

| Methodology | Catalyst/Reagent | Key Intermediate | Type of Functionalization | Selectivity | Ref. |

|---|---|---|---|---|---|

| Photoredox/HAT Catalysis | [Ir(dF(CF3)ppy)2(dtbbpy)]Cl | Adamantyl Radical | C-C bond formation (Alkylation) | Tertiary C-H bonds | nih.govchemrxiv.org |

| Directing Group Catalysis | Palladium(II) Acetate | Palladacycle | C-C bond formation (Arylation) | C-H bond adjacent to DG | cuni.czresearchgate.net |

| Hofmann-Löffler Reaction | N-Halosulfonamide / Visible Light | N-centered radical, C-centered radical | Intramolecular C-N bond formation | Site determined by 1,5-HAT | tesisenred.net |

| Decatungstate Photocatalysis | Tetrabutylammonium decatungstate (TBADT) | Adamantyl Radical | Carbonylation/Acylation | Tertiary C-H bonds | nih.gov |

Intramolecular and Intermolecular Cyclization Reactions in Adamantane-Sulfonamide Synthesis

Cyclization reactions are fundamental in constructing the heterocyclic systems often found in complex adamantane-sulfonamide congeners. These reactions can be either intramolecular, where a single molecule folds to form a ring, or intermolecular, involving two or more molecules.

Intramolecular Cyclization

Intramolecular C-H amination is a powerful tool for synthesizing sultams fused to the adamantane skeleton. cuni.czarabjchem.org Iron-catalyzed systems have been developed for the intramolecular C-H amidation of sulfonamides. arabjchem.orgresearchgate.net For example, a substrate like 3-phenylpropane-1-sulfonamide (B1280233) can be cyclized using an iron perchlorate (B79767) catalyst and a specific pyridine-based ligand to yield the corresponding γ-sultam in good yield. arabjchem.org Applying this logic to an adamantane-containing sulfonamide, where the alkyl chain is attached to the adamantane core, provides a direct route to adamantane-fused sultams. The reaction proceeds through the generation of a high-valent iron-nitrenoid species that inserts into a C(sp³)-H bond. arabjchem.org

The aforementioned Hofmann-Löffler reaction is another prime example of an intramolecular cyclization, where the key step is the ring-closing of a carbon-centered radical onto the nitrogen of the sulfonamide group. cuni.cztesisenred.net This approach is particularly useful for creating five-membered heterocyclic rings (oxazolidinones from carbamates or sultams from sulfonamides) fused to the adamantane 1- and 2-positions. cuni.cz

Intermolecular Cyclization

While less common for the direct synthesis of the parent this compound, intermolecular cyclizations are crucial for building more complex heterocyclic structures attached to the adamantane core. These often involve multicomponent reactions where the adamantane moiety is introduced as one of the building blocks. For instance, the synthesis of N-heterocycles can be achieved via iron-catalyzed intermolecular reactions. arabjchem.org An example relevant to sulfonamide synthesis is the iron-catalyzed aziridination of styrenes with sulfonamides, which forms a three-membered ring. arabjchem.org

Palladium-catalyzed cyclizations have also been employed to construct indole (B1671886) rings, where an aniline (B41778) derivative and a second component cyclize. mdpi.com By using a 2-alkynyl aniline and an adamantane-containing coupling partner, one could envision a pathway to adamantyl-substituted indoles, which could then be further functionalized with a sulfonamide group. A key strategy involves the intramolecular addition of a C-N bond to an alkyne, catalyzed by palladium, to form the indole ring. mdpi.com

Table 2: Cyclization Reactions in the Synthesis of Adamantane-Sulfonamide Congeners

| Reaction Type | Catalyst/Reagents | Precursor Type | Product | Mechanism | Ref. |

|---|---|---|---|---|---|

| Intramolecular C-H Amidation | Fe(ClO4)2 / Ligand | Adamantyl-alkyl-sulfonamide | Adamantane-fused Sultam | Nitrene C-H Insertion | arabjchem.org |

| Hofmann-Löffler Reaction | N-Halosulfonamide / Light | Adamantyl-alkyl-sulfonamide | Adamantane-fused Sultam | Radical H-abstraction / Cyclization | cuni.cztesisenred.net |

| Intramolecular Anodic Coupling | Anodic Oxidation / LiOMe | Olefin-containing Sulfonamide | Substituted Pyrrolidine/Piperidine | Radical Cation Intermediate | nih.gov |

| Intermolecular Aziridination | Fe(OTf)2 / Ligand | Styrene + Sulfonamide | Aziridine | Iron-catalyzed nitrene transfer | arabjchem.org |

Advanced Spectroscopic and Structural Elucidation of Adamantan 1 Ylmethanesulfonamide Analogs

X-ray Crystallographic Analysis for Solid-State Conformation and Packing

X-ray crystallography provides definitive insights into the solid-state conformation and intermolecular interactions of molecules. Studies on adamantane (B196018) sulfonamide derivatives have revealed key structural features. For instance, the crystal structures of several N-adamantyl-benzenesulfonamide derivatives have been determined, showcasing the conformational preferences and packing architectures. rsc.orgrsc.orgpleiades.online

Crystal packing is often dominated by intermolecular hydrogen bonds. In many adamantane sulfonamide crystals, N-H···O hydrogen bonds between the sulfonamide groups of adjacent molecules lead to the formation of supramolecular synthons, such as chains or dimers. researchgate.net For example, in the crystal structure of N-(adamantan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide, molecules associate into cyclic dimers via N-H···O hydrogen bonds. preprints.org The bulky adamantane groups then pack in a way that minimizes steric hindrance, often leading to layered structures. rsc.org

Table 1: Crystallographic Data for an Adamantane Sulfonamide Analog

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| N-(adamantan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide | C22H28N2O2S | Monoclinic | P21/n | 9.2516(7) | 10.5122(8) | 19.7782(15) | 98.9530(10) | 1900.1(2) | 4 |

| Data sourced from a study on N-(adamantan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide. preprints.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Characterization

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. scielo.org.za

Proton (1H) and Carbon-13 (13C) NMR Assignments

The ¹H and ¹³C NMR spectra of adamantane sulfonamides exhibit characteristic signals that can be assigned to the adamantyl cage and the sulfonamide moiety. The high symmetry of the unsubstituted adamantane-1-yl group simplifies its NMR spectra. The protons of the adamantane cage typically appear as a set of broad multiplets in the upfield region of the ¹H NMR spectrum. The chemical shifts of these protons are influenced by the substituent on the adamantane cage.

For example, in N-(adamantan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide, the adamantane protons appear as multiplets between δ 1.48 and 1.95 ppm. preprints.org The ¹³C NMR spectrum of this compound shows signals for the adamantane carbons at δ 29.5, 35.8, and 43.0 ppm, and a signal for the quaternary carbon at δ 55.5 ppm. preprints.org

Table 2: Representative ¹H and ¹³C NMR Data for an Adamantane Sulfonamide Analog

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-(adamantan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide | CDCl₃ | 1.48-1.59 (m, 6H), 1.74 (s, 6H), 1.95 (s, 3H), 2.90 (s, 6H), 7.17-8.32 (m, 6H) | 29.5, 35.8, 43.0, 45.5, 55.5, 115.0, 119.2, 123.4, 128.0, 129.0, 129.6, 129.9, 130.0, 138.7, 151.6 |

| Data sourced from a study on N-(adamantan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide. preprints.org |

Dynamic NMR Investigations for Conformational Dynamics and Exchange Processes

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying conformational dynamics and exchange processes that occur on the NMR timescale. In adamantane derivatives, restricted rotation around single bonds can lead to the existence of conformational isomers (rotamers) that can be observed at low temperatures. acs.orgnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. researchgate.net

The IR spectrum of an adamantane sulfonamide would be expected to show characteristic absorption bands. The adamantane cage itself gives rise to a series of C-H stretching and bending vibrations. For example, in the IR spectrum of 5-(adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]-methyl} piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione, aliphatic C-H stretching vibrations are observed at 2907, 2854, and 2813 cm⁻¹. csic.es

The sulfonamide group exhibits characteristic stretching vibrations for the S=O and S-N bonds. The asymmetric and symmetric stretching vibrations of the SO₂ group typically appear in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching vibration of a secondary sulfonamide usually appears as a single band in the range of 3300-3200 cm⁻¹.

Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The breathing mode of the adamantane cage is a characteristic Raman-active vibration. researchgate.net The S-C and C-C stretching vibrations within the molecule would also be observable in the Raman spectrum.

Table 3: Expected Vibrational Frequencies for Adamantan-1-ylmethanesulfonamide Analogs

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Adamantane C-H | Stretching | 2950-2850 |

| Adamantane C-H | Bending | 1470-1440 |

| N-H | Stretching | 3300-3200 |

| S=O | Asymmetric Stretching | 1370-1330 |

| S=O | Symmetric Stretching | 1180-1160 |

| S-N | Stretching | 940-900 |

| C-S | Stretching | 800-600 |

High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a fundamental tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. nih.gov Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to generate gas-phase ions of the analyte.

For this compound, HRMS would provide a highly accurate mass measurement, allowing for the differentiation between its elemental composition and that of other potential isomers.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. By subjecting the parent ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. The analysis of these fragment ions provides valuable structural information. For adamantane sulfonamides, common fragmentation pathways would likely involve cleavage of the sulfonamide bond (N-S) and fragmentation of the adamantane cage. For example, a common fragment would be the adamantyl cation (m/z 135). The fragmentation pattern serves as a fingerprint for the molecule and can be used for its identification in complex mixtures. rsc.org

Computational and Theoretical Investigations of Adamantane Sulfonamide Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to determine optimized molecular geometries, energies, and vibrational frequencies of adamantane (B196018) derivatives. colab.wsdntb.gov.ua For Adamantan-1-ylmethanesulfonamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or cc-pVDZ, can predict its three-dimensional structure with high accuracy. colab.wsmdpi.com

The calculations would confirm the rigid, strain-free Td symmetry of the adamantane core and determine the bond lengths and angles of the methanesulfonamide (B31651) side chain. mdpi.com The adamantane C-C bond lengths are typically calculated to be around 1.54 Å. ksu.edu.sa The geometry of the sulfonamide group is crucial for its interaction with biological targets. DFT helps in precisely defining these parameters.

Table 1: Predicted Geometrical Parameters for this compound using DFT This table is illustrative, based on typical values from computational studies of related adamantane and sulfonamide compounds.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C(adamantane)-C(methylene) | ~ 1.55 Å |

| Bond Length | C(methylene)-S | ~ 1.78 Å |

| Bond Length | S=O | ~ 1.45 Å |

| Bond Length | S-N | ~ 1.65 Å |

| Bond Angle | C-S-N | ~ 107° |

| Bond Angle | O=S=O | ~ 120° |

While DFT is widely used, other quantum mechanical methods also contribute to understanding sulfonamides. Ab initio methods, such as Hartree-Fock (HF) and higher-level correlated methods like Coupled Cluster (CCSD(T)), provide benchmark-quality data for gas-phase energies, though they are computationally more demanding. mdpi.comnih.gov For instance, high-level ab initio calculations have been used to accurately predict the Brønsted acidities of a large set of sulfonamides. nih.gov

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, alternative for large systems. These methodologies are often employed in quantitative structure-property relationship (QSPR) studies to correlate theoretical descriptors with physicochemical properties like thermal energy and entropy for a series of sulfonamides. researchgate.net

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability; a larger gap implies higher stability. mdpi.com For adamantane derivatives, studies have shown that the HOMO and LUMO are often distributed across the entire adamantane cage. mdpi.com However, the introduction of the sulfonamide group localizes these orbitals, influencing reactivity. rsc.org The HOMO is typically located on the electron-rich sulfonamide moiety, while the LUMO may be distributed across the adamantyl group.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. ksu.edu.sa For this compound, the MEP map would show a region of high negative potential around the oxygen atoms of the sulfonamide group, indicating these are prime sites for hydrogen bond acceptance. johnshopkins.edu The hydrogen on the sulfonamide nitrogen would represent a region of positive potential, making it a hydrogen bond donor.

Table 2: Predicted Electronic Properties of this compound This table is illustrative, based on typical values from computational studies of related adamantane-sulfonamide compounds.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.5 eV | Relates to chemical reactivity and stability |

Molecular Modeling and Molecular Docking Simulations

Beyond the intrinsic properties of the molecule itself, computational methods are vital for predicting how this compound might interact with biological systems, particularly proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. mdpi.com This method is widely used for adamantane derivatives to understand their potential as enzyme inhibitors or receptor modulators. nih.govnih.govmdpi.com For this compound, a docking study would involve placing the molecule into the binding site of a target protein. A scoring function then estimates the binding affinity, with lower energy scores suggesting more favorable binding. mdpi.com

The results would reveal a predicted binding mode, detailing specific interactions such as:

Hydrogen Bonds: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O), which can form critical interactions with amino acid residues like serine, threonine, or histidine in a protein's active site. mdpi.com

Hydrophobic Interactions: The bulky and lipophilic adamantane cage can fit into hydrophobic pockets of a protein, forming favorable van der Waals interactions with nonpolar residues like leucine, isoleucine, and valine. mdpi.com

These predicted interactions provide a rational basis for understanding the compound's biological activity and for designing more potent analogs. nih.govnih.gov

Table 3: Illustrative Molecular Docking Results for this compound This table is a hypothetical example based on docking studies of similar compounds against a generic kinase target.

| Parameter | Result |

|---|---|

| Target Protein | Human Sphingosine Kinase 1 |

| Docking Score (Binding Affinity) | -8.5 kcal/mol |

| Predicted Hydrogen Bonds | N-H with Aspartic Acid; S=O with Serine |

While the adamantane core is rigid, the methanesulfonamide side chain possesses rotatable bonds (e.g., the C-S bond). researchgate.netyoutube.com Conformational analysis is the study of how the molecule's energy changes as these bonds rotate. This exploration of the potential energy surface helps identify low-energy, stable conformations. psu.edu

It is crucial to understand that a ligand does not always bind to a protein in its lowest-energy (global minimum) conformation. nih.gov The energy required to adopt a higher-energy "bioactive" conformation is known as strain energy. nih.gov Computational methods can calculate the energy of various conformers, providing an energy landscape. This analysis helps determine the range of accessible shapes for this compound and assesses the energetic penalty, if any, for adopting the specific conformation required for binding to a biological target. nih.gov The general tendency is for flexible molecules to bind in a relatively extended conformation to maximize contact with the protein surface. nih.gov

Detailed Analysis of Intermolecular Interactions and Crystal Packing

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface (HS) analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules. nih.govmdpi.com The surface is generated based on the principle that the space in a crystal can be partitioned among the constituent molecules.

The Hirshfeld surface is often mapped with properties like dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. Red spots on the dnorm map indicate contacts shorter than the sum of van der Waals radii, highlighting potential hydrogen bonds and other significant interactions. mdpi.com

Two-dimensional (2D) fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. mdpi.comcsic.es These plots show the distribution of (di, de) pairs over the entire surface. For adamantane-sulfonamide derivatives, these plots typically reveal the prevalence of specific interactions:

H···H Contacts : Given the hydrogen-rich nature of the adamantane cage, H···H contacts often account for a significant portion of the total Hirshfeld surface, frequently exceeding 50%. nih.gov This high percentage underscores the importance of van der Waals forces and dispersion in the crystal packing. nih.govacs.org

O···H/H···O and N···H/H···N Contacts : These appear as sharp, distinct spikes in the fingerprint plots and are characteristic of hydrogen bonds. csic.esmdpi.com Their presence and percentage contribution are crucial for understanding the primary structural motifs.

In studies of related adamantane derivatives, Hirshfeld analysis has been instrumental in comparing the packing of different compounds, revealing how substituents can alter the landscape of intermolecular interactions. rsc.orgdntb.gov.ua For instance, the introduction of different functional groups can significantly change the percentage contribution of various contacts to the Hirshfeld surface. rsc.org

Table 1: Typical Intermolecular Contact Contributions for Adamantane Derivatives from Hirshfeld Surface Analysis

| Contact Type | Typical Percentage Contribution | Significance |

| H···H | > 50% | Dominance of dispersion forces due to the bulky adamantane cage. nih.gov |

| O···H/H···O | Variable, often significant | Indicates the presence of strong N–H···O or C–H···O hydrogen bonds. mdpi.com |

| N···H/H···N | Variable | Points to N–H···N or C–H···N hydrogen bonding networks. mdpi.com |

| C···H/H···C | Variable | Represents weaker hydrophobic and van der Waals interactions. mdpi.com |

| Halogen···H/H···Halogen | Variable | Present in halogenated derivatives, contributing to crystal stability. csic.esmdpi.com |

Lattice Energy Calculations and Assessment of Energetically Significant Dimers (e.g., CLP-PIXEL)

To gain a deeper, quantitative understanding of the forces holding the crystal lattice together, lattice energy calculations are employed. These calculations provide the total energy of the crystal structure and can be decomposed into contributions from different types of interactions, such as electrostatic (Coulombic and polarization) and dispersion-repulsion forces. mdpi.commdpi.com

The CLP-PIXEL (Coulomb-London-Pauli-PIXEL) method is a particularly insightful approach. nih.govnih.gov It calculates intermolecular interaction energies from the electron densities of the interacting molecules, which are obtained from high-level quantum mechanical calculations. nih.gov This method partitions the total interaction energy (Etot) into Coulombic (Ecoul), polarization (Epol), dispersion (Edisp), and repulsion (Erep) terms. nih.gov

This detailed energy partitioning allows for the characterization of the nature of the interactions stabilizing specific molecular pairs (dimers) within the crystal. For example, a dimer stabilized primarily by N–H···O hydrogen bonds will show a large electrostatic contribution. mdpi.com Conversely, dimers involving the stacking of adamantane cages are stabilized predominantly by dispersion forces. mdpi.comchemrxiv.org

Studies on adamantane-containing molecular crystals frequently use PIXEL calculations to:

Identify and Rank Energetically Significant Dimers : By calculating the interaction energies for all possible molecular pairs in the first coordination sphere, the most important dimers that form the building blocks of the crystal structure can be identified. mdpi.comacs.org

Analyze the Nature of Interactions : The energy decomposition reveals whether the stabilization of a particular dimer is driven by electrostatic forces (like in strong hydrogen bonds) or by dispersion forces (as in hydrophobic interactions). mdpi.comacs.org

For instance, in the analysis of related adamantane derivatives, PIXEL calculations have shown that dimers formed via N–H···O hydrogen bonds are predominantly electrostatic in nature, while interactions between adamantyl groups are overwhelmingly dispersive. mdpi.comacs.org This quantitative data is crucial for a complete understanding of the crystal packing hierarchy.

Table 2: Example of PIXEL Energy Partitioning for a Hypothetical Adamantane-Sulfonamide Dimer

| Dimer Type | Ecoul (kJ/mol) | Epol (kJ/mol) | Edisp (kJ/mol) | Erep (kJ/mol) | Etot (kJ/mol) | Dominant Force |

| Hydrogen-Bonded (N–H···O) | -45.0 | -10.5 | -25.0 | 30.5 | -50.0 | Electrostatic |

| Hydrophobic (Adamantane-Adamantane) | -5.0 | -2.5 | -40.0 | 17.5 | -30.0 | Dispersion |

Elucidation of Hydrogen Bonding Networks and Hydrophobic Interactions

The crystal structures of adamantane-sulfonamide compounds are typically characterized by a combination of directional hydrogen bonds and extensive non-directional hydrophobic interactions.

Hydrogen Bonding Networks: The sulfonamide group (–SO2NH–) is a potent hydrogen bond donor (the N–H group) and acceptor (the sulfonyl oxygens). This functionality often leads to the formation of robust hydrogen-bonded motifs. Common patterns observed in related structures include:

Chains and Dimers : Molecules frequently link together via N–H···O=S hydrogen bonds to form one-dimensional chains or centrosymmetric dimers. rsc.orgrsc.orgnih.gov These interactions are strong and highly directional, often forming the primary backbone of the supramolecular assembly.

Weaker C–H···O Interactions : In addition to the strong N–H···O bonds, numerous weaker C–H···O interactions involving the C–H bonds of the adamantane cage and the sulfonyl oxygen atoms often provide additional stabilization to the crystal packing. uzh.ch

Hydrophobic Interactions: The adamantane moiety is a large, rigid, and lipophilic group. rsc.org Its presence introduces significant hydrophobic character to the molecule. In the crystal lattice, these bulky adamantane groups tend to segregate and pack together, driven by the hydrophobic effect and stabilized by a multitude of weak, non-directional van der Waals and dispersion forces. nih.gov

Mechanistic Studies of Adamantan 1 Ylmethanesulfonamide Interactions with Biological Systems

Enzyme Inhibition Mechanisms and Specificity Investigations

Comprehensive searches of chemical and biological databases have yielded no specific studies detailing the inhibitory activity of Adamantan-1-ylmethanesulfonamide against the enzymes listed below.

Mechanistic Characterization of Urease Enzyme Inhibition

There are no available studies on the inhibition of the urease enzyme by this compound. While other adamantane (B196018) derivatives, such as those with sulfonamide linkages, have been synthesized and investigated as potential urease inhibitors, no data specifically implicates this compound in this activity. nih.gov The mechanism of urease inhibition often involves interaction with the nickel ions in the enzyme's active site, but whether the methanesulfonamide (B31651) group of this specific compound could participate in such binding is unknown. nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition Kinetics and Binding Modes

The adamantane moiety is a common feature in many potent inhibitors of soluble epoxide hydrolase (sEH). acs.orgnih.govnih.govescholarship.org These inhibitors typically feature a urea (B33335) or amide group that interacts with the catalytic residues of the enzyme. While a compound named N-(adamantan-1-yl)-1-((1S,4R)-7.7-dimethyl-2-oxobicyclo[2.2.1]heptan-1- yl)methanesulfonamide has been synthesized, which contains a methanesulfonamide group, its biological activity has not been reported. rsc.org There is no information available regarding the kinetics or binding mode of this compound with sEH.

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition and DNA Repair Modulation

Adamantane derivatives have been explored as inhibitors of Tyrosyl-DNA Phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair. researchgate.netnih.govnih.gov These inhibitors often feature adamantane connected to other molecular fragments that interact with the enzyme's active site. However, no studies have been published that investigate this compound as a TDP1 inhibitor or its potential to modulate DNA repair pathways.

Glycosidase Enzyme Inhibition Mechanisms (e.g., α-Glucosidase)

While iminosugars and other compounds are known to inhibit glycosidase enzymes, and some adamantane-containing compounds have been studied in this context, there is no literature describing the effects of this compound on α-glucosidase or other glycosidases. nih.govnih.gov The mechanism of glycosidase inhibition typically involves mimicry of the carbohydrate substrate, a feature not present in this compound.

Modulation of Lipoxygenase and Cholinesterase Enzyme Activities

Research into the modulation of lipoxygenase and cholinesterase enzymes has included various chemical scaffolds. Some adamantane derivatives have been investigated as cholinesterase inhibitors. mdpi.com However, there is no specific data on the interaction of this compound with either lipoxygenase or cholinesterase enzymes.

Exploration of Other Molecular Targets and Receptor Binding

The adamantane structure has been incorporated into ligands for various receptors. nih.gov However, there is a lack of information regarding any specific molecular targets or receptor binding activities for this compound.

Cellular Mechanisms of Action and Biological Response (Non-Clinical Context)

The biological response to a compound at the cellular level provides insight into its potential therapeutic applications. This section reviews the known cellular effects of this compound and related structures, focusing on antiproliferative, antiviral, and antimicrobial activities in non-clinical settings.

The investigation of novel compounds for their ability to inhibit cell proliferation is a cornerstone of cancer research. While direct studies on the antiproliferative pathways of this compound are limited, research on closely related homoallyl sulfonyl amides provides valuable insights. A study involving the synthesis of various 2-substituted homoallyl sulfonyl amides evaluated their antiproliferative activity. While this compound itself was used as a reactant in this study, the resulting products were tested for their effects on cell growth.

The general class of adamantane derivatives has been more broadly studied for antiproliferative effects. For example, novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related carbothioimidates have demonstrated significant antiproliferative activity against human tumor cell lines, with some compounds showing IC₅₀ values below 10 μM. These effects are often attributed to the induction of apoptosis, as evidenced by increased caspase-3 activity and modulation of proteins in the Bcl-2 family.

| Compound Class | Cell Line(s) | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Adamantane-containing carbothioimidates | Various human tumor cell lines | Significant antiproliferative activity (IC₅₀ < 10 μM) | Induction of apoptosis |

| Diarylpentanoid (Curcumin analogue) | Non-small cell lung cancer (NCI-H520, NCI-H23) | Dose- and time-dependent antiproliferative activity | Modulation of PI3K-AKT, MAPK, and cell cycle-apoptosis pathways |

The adamantane scaffold is famously associated with antiviral drugs like amantadine (B194251) and rimantadine. The primary mechanism of these drugs against influenza A is the blockade of the M2 proton channel, a viroporin that is essential for the uncoating of the virus within the host cell. More recent research has explored the activity of adamantanes against other viruses, including coronaviruses. Proposed mechanisms against SARS-CoV-2 include blocking the viroporin channel of the envelope (E) protein and down-regulating the host cell protease Cathepsin L, which is involved in viral entry.

There are no specific studies available that investigate the antiviral properties or mechanisms of this compound. Therefore, it is unknown whether it can inhibit viral replication or entry through mechanisms similar to other adamantane derivatives.

The rise of antimicrobial resistance has spurred the search for new chemical entities with activity against pathogenic bacteria and fungi. The lipophilic nature of the adamantane group is often exploited to improve the penetration of compounds into microbial cells.

No specific data on the antimicrobial properties of this compound have been reported in the scientific literature. However, studies on other adamantane derivatives have shown promising results. For instance, certain 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazones have displayed potent activity against Gram-positive bacteria and the fungus Candida albicans. Another study on adamantane-containing carbothioimidates reported marked broad-spectrum antibacterial activity. The precise cellular targets for these adamantane derivatives are not always fully elucidated but are presumed to involve disruption of the cell membrane or inhibition of essential enzymes.

| Compound Series | Tested Against | Observed Activity |

|---|---|---|

| 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides | Gram-positive bacteria, Gram-negative bacteria, Candida albicans | Good activity against C. albicans and some bacteria. |

| 4-Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates | Gram-positive and Gram-negative bacteria | Marked broad-spectrum antibacterial activity (MIC 0.5–32 μg/mL). |

Future Research Directions and Unexplored Avenues in Adamantan 1 Ylmethanesulfonamide Research

Development of Novel and Sustainable Synthetic Pathways

The synthesis of adamantane (B196018) derivatives can be complex, and developing efficient and environmentally friendly methods is a continuous goal in organic chemistry. mdpi.com While direct synthetic routes for Adamantan-1-ylmethanesulfonamide are not extensively documented in publicly available literature, related structures provide a foundation for future work. For instance, the synthesis of N-[12-(3-Adamantan-1-yl-ureido)dodecanoyl]methanesulfonamide was achieved by reacting an activated ester intermediate with methanesulfonamide (B31651). nih.gov Another complex molecule incorporating the Adamantan-1-ylmethoxy and methanesulfonamide moieties has also been synthesized, indicating the feasibility of incorporating these groups into larger scaffolds. nih.gov

Future research should focus on developing more direct and sustainable synthetic routes to this compound and its derivatives. This could involve:

Direct Sulfonamidation: Investigating the direct reaction of adamantane-1-methanamine with a methanesulfonylating agent. Optimization of reaction conditions, including solvent, base, and temperature, will be crucial.

Green Chemistry Approaches: Employing principles of green chemistry to minimize waste and use less hazardous reagents. rsc.org This could include exploring solvent-free reactions, using recyclable catalysts, and improving atom economy.

Flow Chemistry: Utilizing microreactor technology for a more controlled, efficient, and scalable synthesis. This can lead to improved yields and purity while reducing reaction times.

Novel Building Blocks: The functionalization of the adamantane core itself presents an opportunity for creating a diverse library of derivatives. cuni.cz Research into novel adamantane-containing building blocks could streamline the synthesis of various sulfonamides.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Direct Sulfonamidation | Simplicity, potentially fewer steps. | Optimization of reaction conditions may be required to avoid side products. |

| Green Chemistry | Reduced environmental impact, increased safety. | Identifying suitable green reagents and catalysts can be challenging. |

| Flow Chemistry | High efficiency, scalability, and control. | Requires specialized equipment and expertise. |

| Novel Building Blocks | Access to a wider range of derivatives. | Synthesis of building blocks can be multi-step and complex. |

Systematic Investigation of Underexplored Biological Targets and Pathways

The biological activities of adamantane derivatives are diverse, with approved drugs targeting viral infections and neurological disorders. eurekaselect.com The sulfonamide group is also a well-established pharmacophore found in a wide array of antibacterial, diuretic, and anticancer agents. The combination of these two moieties in this compound suggests a broad potential for biological activity that remains largely untapped.

Future research should involve a systematic screening of this compound and its analogs against a wide panel of biological targets. Based on the known activities of related compounds, promising areas for investigation include:

Antiviral Activity: Given the well-known antiviral properties of amantadine (B194251) and rimantadine, evaluating this compound for activity against various viruses, including influenza and HIV, is a logical first step. mdpi.com

Anticancer Activity: Sulfonamides have shown promise as anticancer agents, and adamantane derivatives have also been investigated for their cytotoxic effects. rsc.org Screening against a panel of cancer cell lines could reveal potential antiproliferative activity.

Enzyme Inhibition: Adamantane-containing molecules have been shown to inhibit enzymes such as soluble epoxide hydrolase and 11β-HSD1. nih.govsemanticscholar.org A broad enzymatic screening could identify novel inhibitory activities. For instance, the interaction with carbonic anhydrases, a common target for sulfonamides, should be explored. rsc.org

Neurological Targets: The success of memantine, an adamantane derivative used to treat Alzheimer's disease, suggests that this compound could be investigated for its effects on neurological pathways and receptors. researchgate.net

Advanced Computational Design and Virtual Screening of New Derivatives

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and activities of new molecules. bohrium.com For this compound, computational approaches can guide the design of new derivatives with improved potency and selectivity.

Future research in this area should include:

Molecular Docking: Once potential biological targets are identified, molecular docking studies can be used to predict the binding mode and affinity of this compound and its derivatives. ontosight.ai This can provide insights into the structure-activity relationship (SAR).

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of adamantane sulfonamides with their biological activity. mdpi.com These models can then be used to predict the activity of newly designed compounds.

Virtual Screening: Large chemical libraries can be virtually screened to identify new adamantane-based sulfonamides with the potential to be active against specific targets. researchgate.net This can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the ligand-protein complex, providing a more detailed understanding of the binding interactions and the stability of the complex over time. bohrium.com

Integration of Multidisciplinary Methodologies for Comprehensive Mechanistic Understanding

A thorough understanding of the mechanism of action of a drug candidate is crucial for its successful development. This requires a multidisciplinary approach that combines computational, chemical, and biological methods. nih.gov

For this compound, a comprehensive mechanistic understanding can be achieved through:

Chemical Synthesis and Characterization: The synthesis of a focused library of analogs with systematic structural modifications will be essential for probing the SAR.

In Vitro Biological Assays: A battery of in vitro assays will be needed to confirm the biological activity and selectivity of the compounds against the identified targets.

Cell-Based Assays: Investigating the effects of the compounds in relevant cellular models can provide insights into their mechanism of action at a cellular level.

Biophysical Techniques: Techniques such as X-ray crystallography, NMR spectroscopy, and surface plasmon resonance can be used to study the direct interaction between the compound and its biological target at an atomic level.

In Vivo Studies: Promising candidates will need to be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profile.

By integrating these diverse methodologies, researchers can build a comprehensive picture of how this compound exerts its biological effects, paving the way for the development of novel therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Adamantan-1-ylmethanesulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via sulfonylation of adamantane derivatives. For example, trifluoroacetic acid-catalyzed reactions between 1-adamantanemethylamine and sulfonyl chlorides (e.g., 2-cyclopropylpropane-1-sulfonyl chloride) in methyl tert-butyl ether have yielded derivatives with 86% purity after column chromatography and recrystallization . Key variables include solvent polarity (to stabilize intermediates), temperature (341 K for crystallization), and stoichiometric ratios. Post-synthesis purity is assessed via HPLC or NMR .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Identify adamantane protons (δ ~1.5–2.2 ppm as multiplet peaks) and sulfonamide protons (δ ~3.5–4.5 ppm).

- IR Spectroscopy : Confirm sulfonamide S=O stretches (asymmetric ~1350 cm⁻¹, symmetric ~1160 cm⁻¹) and N–H bends (~1550 cm⁻¹) .

- Elemental Analysis : Validate empirical formula (C₁₁H₁₉NO₂S) with ≤0.3% deviation .

Q. What are the standard protocols for characterizing crystallographic properties of adamantane-based sulfonamides?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, asymmetric units in adamantane derivatives may show non-trivial differences in dihedral angles (e.g., 5–10° variation in C–S–O planes), requiring refinement using software like SHELXL. Hydrogen bonding (C–H⋯π interactions) and packing motifs (e.g., ac-plane layering) should be analyzed to explain stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between independent molecules in the asymmetric unit of adamantane sulfonamides?

- Methodological Answer : When SC-XRD reveals discrepancies (e.g., divergent dihedral angles between S1 and S2 molecules), employ:

- Overlay Analysis : Superimpose molecules to quantify RMSD (root-mean-square deviation) in atomic positions.

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H⋯π vs. van der Waals contacts) to identify steric/electronic drivers of structural divergence .

- DFT Calculations : Compare experimental and computed torsion angles to assess conformational energy barriers .

Q. What strategies mitigate spectral interference when analyzing this compound in complex matrices (e.g., biological samples)?

- Methodological Answer :

- LC-MS/MS : Use multiple reaction monitoring (MRM) with transitions specific to m/z 229 → 184 (sulfonamide cleavage) and m/z 229 → 135 (adamantane backbone).

- Derivatization : Enhance detection via dansyl chloride tagging for fluorescence or ESI-MS sensitivity .

- Matrix-Matched Calibration : Prepare standards in surrogate matrices (e.g., plasma) to correct for ion suppression/enhancement .

Q. How should researchers address discrepancies between computational predictions and experimental data for adamantane sulfonamide reactivity?

- Methodological Answer :

- Benchmarking : Compare DFT-predicted vs. experimental bond lengths (e.g., C–S: ~1.76 Å) and activation energies for sulfonamide hydrolysis.

- Solvent Modeling : Incorporate implicit/explicit solvent models (e.g., COSMO-RS) to refine reaction pathways .

- Error Analysis : Quantify uncertainties in crystallographic refinement (e.g., R-factor ≤0.061) and spectroscopic assignments .

Data Analysis and Reporting

Q. What frameworks are recommended for documenting experimental workflows involving this compound?

- Methodological Answer : Use ELNs (Electronic Lab Notebooks) like eLabFTW to log:

- Synthetic Protocols : Reagent batches (e.g., CAS 30860-73-2 for intermediates), reaction times, and yields.

- Instrument Parameters : NMR pulse sequences, MS collision energies, and XRD radiation sources .

- Raw Data : Appendices should include chromatograms, diffraction images, and spectral deconvolution outputs .

Q. How can researchers critically evaluate conflicting biological activity data for adamantane sulfonamides across studies?

- Methodological Answer :

- Meta-Analysis : Normalize IC₅₀ values using standardized assays (e.g., fixed ATP concentrations in kinase inhibition studies).

- Structure-Activity Clustering : Group compounds by substituent effects (e.g., para-substituted sulfonamides vs. adamantane conformational isomers) .

- Error Propagation Models : Statistically weight outliers based on methodological rigor (e.g., sample size, blinding protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.